Perbromophenyl methacrylate
Overview
Description
Perbromophenyl methacrylate is not directly mentioned in the provided papers. However, the papers discuss various methacrylate monomers and copolymers, which can provide insights into the properties and behaviors that perbromophenyl methacrylate might exhibit. Methacrylate monomers are known for their ability to form polymers with diverse properties, which can be tailored by modifying the side groups attached to the methacrylate backbone .
Synthesis Analysis
The synthesis of methacrylate monomers and their copolymers typically involves reactions with methacryloyl chloride. For example, 4-biphenyl methacrylate (BPM) was synthesized by reacting 4-biphenyl phenol with methacryloyl chloride in the presence of triethylamine as a catalyst . Similarly, N-phenyl methacrylamide (PMA) was synthesized by reacting methacryloyl chloride with aniline . These methods suggest that perbromophenyl methacrylate could be synthesized through a similar reaction involving the corresponding brominated phenol or amine and methacryloyl chloride.
Molecular Structure Analysis
The molecular structure of methacrylate monomers is confirmed using spectroscopic techniques such as 1H-NMR and 13C-NMR . These techniques provide detailed information about the chemical environment of the protons and carbons within the molecule, which is crucial for confirming the successful synthesis of the desired monomer. The structure of perbromophenyl methacrylate would likely be analyzed using similar methods to ensure the correct bromination pattern and attachment of the methacrylate group.
Chemical Reactions Analysis
Methacrylate monomers can undergo various chemical reactions, primarily polymerization to form polymers. For instance, copolymers of p-biphenyl acrylate with methyl methacrylate were prepared using free radical polymerization . The reactivity ratios of the monomers were determined, which are essential for understanding the copolymerization behavior . Perbromophenyl methacrylate would also be expected to participate in copolymerization reactions, potentially with different reactivity ratios due to the presence of bromine atoms.
Physical and Chemical Properties Analysis
The physical and chemical properties of methacrylate polymers are influenced by the nature of the side groups. The glass transition temperature of copolymers increases with the content of certain methacrylate monomers . Thermogravimetric analysis shows that thermal stability can also vary with the composition of the copolymer . The introduction of bromine atoms in perbromophenyl methacrylate would likely affect these properties, potentially increasing the polymer's density and altering its thermal stability and glass transition temperature.
Scientific Research Applications
Use in Bromination of Organic Compounds Perbromophenyl methacrylate, a derivative of poly(methyl methacrylate) resin, has been utilized for the bromination of alkenes, carbonyl compounds, and arenes. This method stands out for its excellent yields, simplicity, and the ability to regenerate and reuse the polymeric by-product (Hassanein, Akelah, Selim, & El Hamshary, 1989).
Biocompatible Block Copolymers Synthesis Research indicates that derivatives of methacrylate, like 2-Methacryloyloxyethyl phosphorylcholine, are instrumental in creating biocompatible copolymers. These copolymers have significant biomedical applications, including the formation of cell-laden hydrogels and controlled architecture for studying cell-cell interactions (Ma, Tang, Billingham, Armes, Lewis, Lloyd, & Salvage, 2003).
Alginate Methacrylate Hydrogels in Biomedical Applications Alginate methacrylate (ALMA) hydrogels, derived from methacrylates, are widely used in biomedical applications, particularly in tissue engineering. They enable the creation of microstructures with controlled architecture, critical for studying cellular morphogenesis and interactions, and have been successfully used in the regeneration of multiple tissues (Hasany, Talebian, Sadat, Ranjbar, Mehrali, Wallace, & Mehrali, 2021).
Dental Applications Gelatin Methacrylate Microspheres
In dentistry, gelatin methacrylate (GMA) microspheres are used for controlled growth factor release. They offer an improved platform for growth factor delivery in tissue engineering and regenerative medicine, due to their tunable cross-linking density and enhanced binding capacity (Nguyen, McKinney, Miller, Bongiorno, & McDevitt, 2015).
Biocompatible Dental Restoratives Fluorinated bis-GMA, a methacrylate derivative, is explored for its potential in dental restorative composite materials. Its lower viscosity and higher hydrophobicity than traditional bisGMA make it an attractive candidate for dental applications (Srivastava, Wolska, Walkowiak-Kulikowska, Koroniak, & Sun, 2017).
Drug Delivery Systems Hydroxyethyl methacrylate-vinyl pirrolidone, a methacrylate-based polymer, has been evaluated for its potential in drug delivery systems, particularly for controlled local administration of hormones and growth factors (Gimeno, García-Esteo, García-Honduvilla, Bellón, Buján, & Román, 2002).
Future Directions
properties
IUPAC Name |
(2,3,4,5,6-pentabromophenyl) 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Br5O2/c1-3(2)10(16)17-9-7(14)5(12)4(11)6(13)8(9)15/h1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZRSOGEOFHZKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Br5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
97889-13-9 | |
Record name | 2-Propenoic acid, 2-methyl-, 2,3,4,5,6-pentabromophenyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97889-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80172375 | |
Record name | Perbromophenyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Perbromophenyl methacrylate | |
CAS RN |
18967-31-2 | |
Record name | Pentabromophenyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18967-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perbromophenyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018967312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perbromophenyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perbromophenyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.808 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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